Amitifadine hydrochloride

Description

Properties

IUPAC Name |

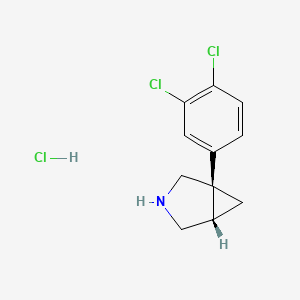

(1R,5S)-1-(3,4-dichlorophenyl)-3-azabicyclo[3.1.0]hexane;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11Cl2N.ClH/c12-9-2-1-7(3-10(9)13)11-4-8(11)5-14-6-11;/h1-3,8,14H,4-6H2;1H/t8-,11+;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAGBHVBIOJBGBD-NINOIYOQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C1(CNC2)C3=CC(=C(C=C3)Cl)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]2[C@@]1(CNC2)C3=CC(=C(C=C3)Cl)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12Cl3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801006647 | |

| Record name | 3-Azabicyclo(3.1.0)hexane, 1-(3,4-dichlorophenyl)-, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801006647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

410074-74-7, 86215-36-3 | |

| Record name | Amitifadine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=410074-74-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | DOV-216303 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086215363 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Amitifadine hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0410074747 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Azabicyclo(3.1.0)hexane, 1-(3,4-dichlorophenyl)-, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801006647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AMITIFADINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R01R720TVG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide on the Mechanism of Action of 1-(3,4-dichlorophenyl)-3-azabicyclo[3.1.0]hexane hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(3,4-dichlorophenyl)-3-azabicyclo[3.1.0]hexane hydrochloride, also known by its development code DOV 216,303, is a novel psychoactive compound that has been investigated for its potential as an antidepressant.[1] It belongs to a class of drugs known as triple reuptake inhibitors (TRIs), which are designed to simultaneously block the reuptake of three key neurotransmitters in the brain: serotonin (5-HT), norepinephrine (NE), and dopamine (DA).[1][2] This multimodal mechanism of action is hypothesized to offer a broader spectrum of efficacy and potentially a faster onset of action compared to traditional antidepressants that target a single or dual neurotransmitter system. This technical guide provides a comprehensive overview of the mechanism of action of 1-(3,4-dichlorophenyl)-3-azabicyclo[3.1.0]hexane hydrochloride, including its pharmacological profile, key experimental data, and detailed methodologies.

Core Mechanism of Action: Triple Reuptake Inhibition

The primary mechanism of action of 1-(3,4-dichlorophenyl)-3-azabicyclo[3.1.0]hexane hydrochloride is the inhibition of the serotonin transporter (SERT), the norepinephrine transporter (NET), and the dopamine transporter (DAT).[1][2] These transporters are transmembrane proteins located on the presynaptic terminals of neurons that are responsible for clearing their respective neurotransmitters from the synaptic cleft, thereby terminating the signaling process. By blocking these transporters, 1-(3,4-dichlorophenyl)-3-azabicyclo[3.1.0]hexane hydrochloride increases the extracellular concentrations of serotonin, norepinephrine, and dopamine, leading to enhanced and prolonged neurotransmission. This enhanced monoaminergic activity in brain regions associated with mood and emotion is believed to underlie its antidepressant effects.

dot

Caption: Signaling pathway of monoamine neurotransmission and the inhibitory action of 1-(3,4-dichlorophenyl)-3-azabicyclo[3.1.0]hexane hydrochloride.

Quantitative Pharmacological Data

The affinity and potency of 1-(3,4-dichlorophenyl)-3-azabicyclo[3.1.0]hexane hydrochloride and its enantiomers for the monoamine transporters have been characterized in vitro using radioligand binding and uptake inhibition assays. The racemic mixture is denoted as DOV 216,303, the (+)-enantiomer as DOV 21,947, and the (-)-enantiomer as DOV 102,677.

| Compound | Transporter | IC50 (nM) - Uptake Inhibition | Ki (nM) - Radioligand Binding |

| DOV 216,303 (Racemate) | SERT (5-HT) | ~14 | 740 |

| NET (NE) | ~20 | 1030 | |

| DAT (DA) | ~78 | 222 | |

| DOV 21,947 ((+)-enantiomer) | SERT (5-HT) | 12 | 99 |

| NET (NE) | 23 | 262 | |

| DAT (DA) | 96 | 213 | |

| DOV 102,677 ((-)-enantiomer) | SERT (5-HT) | 133 | 740 |

| NET (NE) | 103 | 1030 | |

| DAT (DA) | 129 | 222 |

Data compiled from studies using human embryonic kidney (HEK 293) cells expressing the respective human recombinant transporters.[1][2][3]

Key Experimental Protocols

In Vitro Radioligand Binding and Uptake Assays

These assays are fundamental to determining the affinity and potency of a compound for its target transporters.

Objective: To quantify the binding affinity (Ki) and functional inhibition (IC50) of 1-(3,4-dichlorophenyl)-3-azabicyclo[3.1.0]hexane hydrochloride at the human serotonin, norepinephrine, and dopamine transporters.

Methodology:

-

Cell Culture: Human Embryonic Kidney (HEK 293) cells stably transfected with and expressing the human SERT, NET, or DAT are cultured in appropriate media (e.g., Dulbecco's Modified Eagle Medium supplemented with fetal bovine serum, penicillin-streptomycin, and a selection agent like G418).

-

Membrane Preparation (for Binding Assays): Cells are harvested, homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4), and centrifuged. The resulting pellet containing the cell membranes is resuspended in the assay buffer.

-

Radioligand Binding Assay:

-

Radioligands:

-

SERT: [³H]citalopram or [¹²⁵I]RTI-55

-

NET: [³H]nisoxetine or [¹²⁵I]RTI-55

-

DAT: [³H]WIN 35,428 or [¹²⁵I]RTI-55

-

-

Procedure: A constant concentration of the radioligand is incubated with the cell membranes in the presence of varying concentrations of the test compound (1-(3,4-dichlorophenyl)-3-azabicyclo[3.1.0]hexane hydrochloride).

-

Incubation: The mixture is incubated at a specific temperature (e.g., room temperature or 4°C) for a defined period (e.g., 60-120 minutes) to reach equilibrium.

-

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: Non-specific binding is determined in the presence of a high concentration of a known inhibitor (e.g., fluoxetine for SERT, desipramine for NET, GBR 12909 for DAT). The Ki values are calculated from the IC50 values (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.

-

-

Neurotransmitter Uptake Inhibition Assay:

-

Radiolabeled Neurotransmitters:

-

SERT: [³H]5-HT (serotonin)

-

NET: [³H]NE (norepinephrine)

-

DAT: [³H]DA (dopamine)

-

-

Procedure: Intact cells expressing the respective transporters are pre-incubated with varying concentrations of the test compound.

-

Initiation of Uptake: A fixed concentration of the radiolabeled neurotransmitter is added to initiate the uptake.

-

Termination of Uptake: After a short incubation period (e.g., 5-10 minutes) at a controlled temperature (e.g., 37°C), the uptake is terminated by rapid washing with ice-cold buffer.

-

Quantification: The amount of radioactivity taken up by the cells is determined by scintillation counting.

-

Data Analysis: The IC50 value, the concentration of the compound that inhibits 50% of the neurotransmitter uptake, is determined from the dose-response curve.

-

dot

Caption: Experimental workflow for in vitro radioligand binding and uptake assays.

In Vivo Microdialysis

This technique allows for the measurement of extracellular neurotransmitter levels in specific brain regions of freely moving animals.

Objective: To determine the effect of 1-(3,4-dichlorophenyl)-3-azabicyclo[3.1.0]hexane hydrochloride administration on extracellular concentrations of serotonin, norepinephrine, and dopamine in the rat prefrontal cortex.

Methodology:

-

Surgical Implantation of Microdialysis Probe:

-

Rats are anesthetized and placed in a stereotaxic frame.

-

A guide cannula is implanted, targeting the prefrontal cortex.

-

The cannula is secured to the skull with dental cement.

-

Animals are allowed to recover from surgery for several days.

-

-

Microdialysis Procedure:

-

On the day of the experiment, a microdialysis probe is inserted into the guide cannula.

-

The probe is continuously perfused with an artificial cerebrospinal fluid (aCSF) at a low flow rate (e.g., 1-2 µL/min).

-

After a stabilization period to obtain a baseline, the animal is administered 1-(3,4-dichlorophenyl)-3-azabicyclo[3.1.0]hexane hydrochloride (e.g., via intraperitoneal injection).

-

Dialysate samples are collected at regular intervals (e.g., every 20 minutes) before and after drug administration.

-

-

Neurotransmitter Analysis:

-

The collected dialysate samples are analyzed using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD).

-

This method allows for the separation and quantification of serotonin, norepinephrine, dopamine, and their metabolites.

-

-

Data Analysis:

-

The concentrations of neurotransmitters in the post-drug samples are expressed as a percentage of the average baseline concentrations.

-

Statistical analysis is performed to determine the significance of the drug-induced changes in neurotransmitter levels.

-

dot

Caption: Experimental workflow for in vivo microdialysis in the rat brain.

Behavioral Assays: Forced Swim Test

The forced swim test is a widely used rodent behavioral model to screen for potential antidepressant activity.

Objective: To assess the antidepressant-like effects of 1-(3,4-dichlorophenyl)-3-azabicyclo[3.1.0]hexane hydrochloride.

Methodology:

-

Apparatus: A transparent cylindrical tank (e.g., 40 cm high, 20 cm in diameter) is filled with water (23-25°C) to a depth where the animal cannot touch the bottom or escape.

-

Procedure:

-

Rats are individually placed in the water-filled cylinder.

-

A pre-test session of 15 minutes is typically conducted 24 hours before the test session.

-

On the test day, animals are administered the test compound or vehicle.

-

After a specific pre-treatment time, the animals are placed in the cylinder for a 5-minute test session.

-

The session is recorded, and the duration of immobility (the time the animal spends floating with only minimal movements to keep its head above water) is scored by a trained observer or automated software.

-

-

Data Analysis: A reduction in the duration of immobility is interpreted as an antidepressant-like effect.

Conclusion

1-(3,4-dichlorophenyl)-3-azabicyclo[3.1.0]hexane hydrochloride is a potent triple reuptake inhibitor with a well-defined mechanism of action. Its ability to block the reuptake of serotonin, norepinephrine, and dopamine leads to a significant increase in the synaptic availability of these key neurotransmitters. In vitro studies have quantified its high affinity and inhibitory potency at the respective human transporters. Furthermore, in vivo studies have demonstrated its ability to elevate extracellular monoamine levels in the brain and produce antidepressant-like effects in established behavioral models. This comprehensive pharmacological profile underscores its potential as a novel therapeutic agent for the treatment of major depressive disorder and warrants further clinical investigation.

References

The Binding Affinity of DOV 216,303: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

DOV 216,303, a triple reuptake inhibitor (TRI), represents a significant area of research in the development of novel antidepressants. Its mechanism of action involves the simultaneous inhibition of the reuptake of three key neurotransmitters implicated in the pathophysiology of depression: serotonin (5-HT), norepinephrine (NE), and dopamine (DA). This technical guide provides an in-depth analysis of the binding affinity of DOV 216,303 for its primary molecular targets—the serotonin transporter (SERT), the norepinephrine transporter (NET), and the dopamine transporter (DAT). The information presented herein is intended for researchers, scientists, and professionals in the field of drug development.

Binding Affinity of DOV 216,303

The binding affinity of DOV 216,303 has been characterized by its half-maximal inhibitory concentration (IC50) values, which quantify the concentration of the drug required to inhibit 50% of the transporter activity. These values are crucial for understanding the potency and selectivity of the compound.

| Target Transporter | IC50 (nM) |

| Human Serotonin Transporter (hSERT) | 14[1][2] |

| Human Norepinephrine Transporter (hNET) | 20[1][2] |

| Human Dopamine Transporter (hDAT) | 78[1][2] |

These data indicate that DOV 216,303 is a potent inhibitor of all three monoamine transporters, with a rank order of potency of SERT > NET > DAT.

Experimental Protocols: Determination of Binding Affinity

The binding affinity of DOV 216,303 is typically determined using in vitro radioligand binding and uptake inhibition assays. The following is a representative protocol based on standard methodologies in the field.

Objective:

To determine the IC50 values of DOV 216,303 for the human serotonin, norepinephrine, and dopamine transporters expressed in a stable cell line.

Materials:

-

Cell Line: Human Embryonic Kidney 293 (HEK293) cells stably expressing the human SERT, NET, or DAT.

-

Radioligands:

-

[³H]Citalopram or [³H]Paroxetine for SERT binding.

-

[³H]Nisoxetine or [³H]Mazindol for NET binding.

-

[³H]WIN 35,428 or [³H]GBR 12909 for DAT binding.

-

-

Test Compound: DOV 216,303.

-

Assay Buffer: Krebs-Henseleit buffer or similar physiological buffer.

-

Scintillation Fluid: A suitable liquid scintillation cocktail.

-

Instrumentation: Microplate scintillation counter.

Methodology:

-

Cell Culture and Membrane Preparation:

-

HEK293 cells expressing the target transporter are cultured to confluency.

-

Cells are harvested and homogenized in ice-cold buffer.

-

The homogenate is centrifuged to pellet the cell membranes. The resulting pellet is washed and resuspended in the assay buffer to a specific protein concentration.

-

-

Binding Assay:

-

A competition binding assay is performed in a 96-well plate format.

-

A fixed concentration of the appropriate radioligand is incubated with the cell membrane preparation in the presence of increasing concentrations of DOV 216,303.

-

Non-specific binding is determined in the presence of a high concentration of a known, potent inhibitor for the respective transporter (e.g., fluoxetine for SERT, desipramine for NET, and cocaine for DAT).

-

The incubation is carried out at a specific temperature (e.g., room temperature or 37°C) for a defined period to reach equilibrium.

-

-

Separation and Detection:

-

The reaction is terminated by rapid filtration through glass fiber filters to separate the bound from the free radioligand.

-

The filters are washed with ice-cold buffer to remove any unbound radioactivity.

-

The filters are then placed in scintillation vials with scintillation fluid.

-

The amount of radioactivity trapped on the filters is quantified using a microplate scintillation counter.

-

-

Data Analysis:

-

The data are analyzed using non-linear regression analysis to determine the IC50 value of DOV 216,303 for each transporter. The results are typically expressed as the mean ± standard error of the mean (SEM) from multiple independent experiments.

-

Signaling Pathways

The therapeutic effects of DOV 216,303 are mediated by its ability to increase the extracellular concentrations of serotonin, norepinephrine, and dopamine in the synaptic cleft. This elevation in neurotransmitter levels leads to enhanced activation of their respective postsynaptic receptors, triggering a cascade of downstream signaling events. While the complete signaling network is complex and not fully elucidated, key pathways involved are depicted below.

Inhibition of SERT, NET, and DAT by DOV 216,303 leads to an accumulation of their respective monoamines in the synapse. This results in the activation of various G-protein coupled receptors (GPCRs) and tyrosine kinase receptors on the postsynaptic neuron. For instance, increased serotonin can activate 5-HT receptors, leading to the modulation of adenylyl cyclase and phospholipase C pathways. Similarly, elevated norepinephrine and dopamine levels activate adrenergic and dopaminergic receptors, respectively, influencing downstream signaling cascades that are thought to ultimately converge on the regulation of gene expression and neuroplasticity. A crucial long-term effect of enhanced monoaminergic signaling is the increased expression of Brain-Derived Neurotrophic Factor (BDNF), which promotes neuronal survival and synaptogenesis through the activation of the TrkB receptor and its downstream mTOR pathway.

Conclusion

DOV 216,303 is a potent triple reuptake inhibitor with high affinity for the serotonin, norepinephrine, and dopamine transporters. The quantitative data on its binding affinity, combined with an understanding of the experimental methodologies used for its characterization and the downstream signaling pathways it modulates, provide a solid foundation for further research and development of this and similar compounds for the treatment of major depressive disorder and other neuropsychiatric conditions.

References

An In-depth Technical Guide to the Pharmacological Profile of Amitifadine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amitifadine, also known as EB-1010 and formerly DOV 21,947, is a psychoactive compound investigated for the treatment of major depressive disorder (MDD). It is classified as a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI), or triple reuptake inhibitor (TRI). This document provides a comprehensive overview of the pharmacological profile of amitifadine, including its mechanism of action, binding affinities, in vitro and in vivo functional activity, and metabolic properties. The information is presented with a focus on quantitative data, detailed experimental methodologies, and visual representations of key pathways and processes to support further research and development efforts.

Core Pharmacological Data

The primary mechanism of action of amitifadine is the inhibition of the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT). This activity leads to an increase in the extracellular concentrations of these key neurotransmitters in the synaptic cleft, which is believed to underlie its antidepressant effects.

Table 1: Amitifadine Binding Affinities and Monoamine Reuptake Inhibition

| Target | Binding Affinity (Ki, nM) | Monoamine Uptake Inhibition (IC50, nM) | Potency Ratio (SERT:NET:DAT) |

| Serotonin Transporter (SERT) | 99 | 12 | 1 |

| Norepinephrine Transporter (NET) | 262 | 23 | ~2 |

| Dopamine Transporter (DAT) | 213 | 96 | ~8 |

Data compiled from sources[1][2]. The potency ratio for uptake inhibition is approximately 1:2:8[2][3].

Table 2: Amitifadine Metabolic Profile

| Parameter | Observation |

| Primary Metabolite | EB-10101 (lactam) |

| Metabolic Pathways | Monoamine oxidase A (MAO-A) and a NADPH-dependent enzyme (possibly a cytochrome P450 isoform) |

| CYP Inhibition (IC50) | CYP2D6, CYP3A4, CYP2C9, CYP2C19: 9 - 100 µM (moderate); CYP2B6: 1.8 µM (potent) |

Data from source[4].

Table 3: Amitifadine Pharmacokinetic and Preclinical Efficacy Data

| Parameter | Value/Observation |

| Plasma Protein Binding (human) | >99% |

| Caco-2 Permeability | High, bidirectional, no evidence of active secretion |

| Brain to Plasma Ratio (rats) | 3.7 - 6.5 |

| Forced Swim Test (rats, oral MED) | 5 mg/kg (reduces immobility) |

| Tail Suspension Test (rats, oral MED) | 5 mg/kg (reduces immobility) |

Data compiled from sources[1][5].

Experimental Protocols

Monoamine Transporter Binding Affinity Assay

The binding affinity of amitifadine to the human serotonin, norepinephrine, and dopamine transporters was determined using a radioligand binding assay.

-

Biological System: Membranes prepared from human embryonic kidney (HEK-293) cells stably expressing the recombinant human SERT, NET, or DAT[1].

-

Radioligand: [¹²⁵I]RTI 55 (3β-(4-iodophenyl)tropane-2β-carboxylic acid methyl ester), a high-affinity radioligand for monoamine transporters, was used[1].

-

Assay Principle: This is a competitive binding assay where the ability of unlabeled amitifadine to displace the radioligand from the transporter is measured.

-

Methodology:

-

Membrane preparations from the transporter-expressing HEK-293 cells are incubated with a fixed concentration of [¹²⁵I]RTI 55 and varying concentrations of amitifadine.

-

The reaction is allowed to reach equilibrium.

-

The membranes are then rapidly filtered to separate the bound from the unbound radioligand.

-

The amount of radioactivity retained on the filters is quantified using a gamma counter.

-

Non-specific binding is determined in the presence of a high concentration of a known inhibitor.

-

The concentration of amitifadine that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.

-

The inhibition constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the transporter.

-

Monoamine Reuptake Inhibition Assay

The functional potency of amitifadine in inhibiting the reuptake of serotonin, norepinephrine, and dopamine was assessed using a neurotransmitter uptake assay.

-

Biological System: Whole HEK-293 cells expressing the corresponding human recombinant transporters[1].

-

Substrates: Tritiated neurotransmitters were used: [³H]serotonin (5-HT), [³H]norepinephrine (NE), and [³H]dopamine (DA)[1].

-

Assay Principle: This assay measures the ability of amitifadine to block the transport of radiolabeled neurotransmitters into the cells.

-

Methodology:

-

HEK-293 cells expressing the specific transporter are pre-incubated with varying concentrations of amitifadine.

-

The corresponding radiolabeled neurotransmitter ([³H]5-HT, [³H]NE, or [³H]DA) is then added to the cells, and uptake is allowed to proceed for a defined period at a controlled temperature.

-

The uptake process is terminated by rapidly washing the cells with ice-cold buffer to remove the extracellular radiolabeled neurotransmitter.

-

The cells are lysed, and the intracellular radioactivity is quantified using liquid scintillation counting.

-

Non-specific uptake is determined in the presence of a known selective inhibitor for the respective transporter.

-

The concentration of amitifadine that inhibits 50% of the specific neurotransmitter uptake (IC50) is determined by non-linear regression analysis.

-

Signaling Pathway

Amitifadine's mechanism of action involves the modulation of monoaminergic neurotransmission. By blocking the reuptake of serotonin, norepinephrine, and dopamine, it increases their availability in the synaptic cleft, thereby enhancing signaling through their respective postsynaptic receptors.

Conclusion

Amitifadine exhibits a distinct pharmacological profile as a serotonin-preferring triple reuptake inhibitor. Its in vitro binding affinities and functional potencies have been well-characterized, demonstrating a clear interaction with SERT, NET, and DAT. Preclinical studies have shown its ability to increase extracellular monoamine levels and produce antidepressant-like effects in animal models. The favorable pharmacokinetic properties, including high brain penetration, further support its potential as a central nervous system therapeutic. The detailed experimental methodologies and summarized data provided in this guide offer a solid foundation for researchers and drug development professionals engaged in the study of amitifadine and other triple reuptake inhibitors.

References

- 1. researchgate.net [researchgate.net]

- 2. Human Embryonic Kidney HEK293 Cells as a Model to Study SMVT-Independent Transport of Biotin and Biotin-Furnished Nanoparticles in Targeted Therapy | MDPI [mdpi.com]

- 3. Method and validation of synaptosomal preparation for isolation of synaptic membrane proteins from rat brain - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. sites.pitt.edu [sites.pitt.edu]

Unlocking the Tripartite Mechanism of DOV 216,303: A Technical Guide to its Interaction with Monoamine Transporters

For Immediate Release

This technical guide provides an in-depth analysis of the biological activity of DOV 216,303, a prototypical triple reuptake inhibitor (TRI), at the serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters. Designed for researchers, scientists, and drug development professionals, this document synthesizes key quantitative data, details experimental methodologies, and visualizes the compound's mechanism of action.

Core Biological Activity: A Balanced Inhibition of Monoamine Reuptake

DOV 216,303, chemically known as (+/-)-1-(3,4-dichlorophenyl)-3-azabicyclo-[3.1.0]hexane hydrochloride, is a potent inhibitor of the reuptake of serotonin, norepinephrine, and dopamine, the three key neurotransmitters implicated in the pathophysiology of major depressive disorder. Its primary mechanism of action involves blocking the function of their respective transporters, leading to an increase in the extracellular concentrations of these monoamines and enhanced neurotransmission.

Quantitative Profile of Monoamine Transporter Inhibition

The inhibitory activity of DOV 216,303 has been quantified through in vitro neurotransmitter uptake assays. These experiments, conducted in Human Embryonic Kidney (HEK) 293 cells stably expressing the human recombinant SERT, NET, and DAT, provide a clear picture of the compound's potency at each transporter.

| Transporter | Parameter | Value (nM) |

| Serotonin Transporter (SERT) | IC50 | ~14 |

| Norepinephrine Transporter (NET) | IC50 | ~20 |

| Dopamine Transporter (DAT) | IC50 | ~78 |

| Table 1: Inhibitory Potency (IC50) of DOV 216,303 on Human Monoamine Transporters. |

These values indicate that DOV 216,303 exhibits the highest potency for the serotonin transporter, followed closely by the norepinephrine transporter, and with a slightly lower, yet still significant, potency for the dopamine transporter. This "triple" action profile distinguishes it from many other antidepressants that primarily target SERT and/or NET.

Visualizing the Mechanism and Experimental Workflow

To further elucidate the biological context of DOV 216,303's activity, the following diagrams illustrate its mechanism of action and the experimental procedures used for its characterization.

Detailed Experimental Protocols

The determination of the biological activity of DOV 216,303 on monoamine transporters relies on two primary in vitro assay types: neurotransmitter uptake inhibition assays and radioligand binding assays.

Neurotransmitter Uptake Inhibition Assay

This assay directly measures the ability of a compound to inhibit the transport of a neurotransmitter into a cell.

1. Cell Culture and Preparation:

-

Human Embryonic Kidney (HEK) 293 cells are stably transfected to express the human serotonin transporter (hSERT), human norepinephrine transporter (hNET), or human dopamine transporter (hDAT).

-

Cells are cultured in appropriate media (e.g., Dulbecco's Modified Eagle Medium supplemented with fetal bovine serum and antibiotics) under standard conditions (37°C, 5% CO2).

-

For the assay, cells are harvested and seeded into 96-well microplates at a predetermined density to form a confluent monolayer.

2. Assay Procedure:

-

The cell culture medium is removed, and the cells are washed with a Krebs-Ringer-HEPES (KRH) buffer.

-

Cells are then pre-incubated for a specified time (e.g., 10-20 minutes) at room temperature or 37°C with varying concentrations of DOV 216,303 or a vehicle control.

-

To initiate the uptake reaction, a solution containing a fixed concentration of a radiolabeled neurotransmitter (e.g., [3H]serotonin, [3H]norepinephrine, or [3H]dopamine) is added to each well.

-

The incubation continues for a short period (e.g., 5-15 minutes) to allow for neurotransmitter uptake.

-

The uptake is terminated by rapidly washing the cells with ice-cold KRH buffer to remove the extracellular radiolabeled neurotransmitter. This is often achieved using a cell harvester and filtration through glass fiber filters.

3. Data Acquisition and Analysis:

-

The radioactivity retained on the filters, representing the amount of radiolabeled neurotransmitter taken up by the cells, is measured using a scintillation counter.

-

Non-specific uptake is determined in the presence of a high concentration of a known potent inhibitor for the respective transporter (e.g., fluoxetine for SERT, desipramine for NET, and GBR 12909 for DAT).

-

Specific uptake is calculated by subtracting the non-specific uptake from the total uptake.

-

The percentage of inhibition at each concentration of DOV 216,303 is calculated relative to the control (vehicle-treated) wells.

-

The half-maximal inhibitory concentration (IC50) is then determined by non-linear regression analysis of the concentration-response curve.

Radioligand Binding Assay

This assay measures the affinity of a compound for the transporter protein itself by assessing its ability to displace a known radiolabeled ligand that binds to the transporter.

1. Membrane Preparation:

-

Membranes are prepared from cells (e.g., HEK 293) expressing the target transporter or from specific brain regions known to be rich in these transporters (e.g., striatum for DAT).

-

Cells or tissues are homogenized in a suitable buffer and centrifuged to pellet the membranes. The membrane pellet is then washed and resuspended in an assay buffer.

2. Assay Procedure:

-

In a 96-well plate, the prepared membranes are incubated with a fixed concentration of a specific radioligand (e.g., [3H]citalopram for SERT, [3H]nisoxetine for NET, or [3H]WIN 35,428 for DAT) and varying concentrations of DOV 216,303.

-

The incubation is carried out for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes) at a specific temperature (e.g., room temperature or 4°C).

-

The reaction is terminated by rapid filtration through glass fiber filters to separate the membrane-bound radioligand from the free radioligand. The filters are then washed with ice-cold buffer.

3. Data Acquisition and Analysis:

-

The radioactivity trapped on the filters is quantified using a scintillation counter.

-

Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled ligand that is known to bind to the transporter.

-

Specific binding is calculated by subtracting non-specific binding from total binding.

-

The concentration of DOV 216,303 that inhibits 50% of the specific binding of the radioligand (IC50) is determined from the competition curve.

-

The inhibitory constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Conclusion

DOV 216,303 demonstrates a clear and potent inhibitory activity across the three major monoamine transporters, with a rank order of potency of SERT > NET > DAT. The in vitro data, generated through robust and well-defined experimental protocols, provide a solid foundation for understanding the compound's mechanism of action. This technical guide serves as a comprehensive resource for researchers in the field of neuropharmacology and drug development, offering both the quantitative data and the methodological details necessary for further investigation and comparison of triple reuptake inhibitors.

Chemical structure and properties of 1-(3,4-dichlorophenyl)-3-azabicyclo[3.1.0]hexane hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical structure, properties, and pharmacological profile of 1-(3,4-dichlorophenyl)-3-azabicyclo[3.1.0]hexane hydrochloride, a well-characterized triple reuptake inhibitor. This document consolidates key data from various scientific sources, presenting it in a clear and accessible format for researchers and professionals in the field of drug development. Detailed experimental protocols for its synthesis and key pharmacological assays are provided, alongside visualizations of its mechanism of action and experimental workflows to facilitate a deeper understanding of this compound.

Chemical Structure and Properties

1-(3,4-dichlorophenyl)-3-azabicyclo[3.1.0]hexane hydrochloride, also known by its development code DOV-216,303, is a synthetic, small molecule compound.

Chemical Structure:

![Chemical structure of 1-(3,4-dichlorophenyl)-3-azabicyclo[3.1.0]hexane hydrochloride](https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=9795275&t=l)

Table 1: Chemical Identifiers and Properties

| Property | Value | Reference(s) |

| IUPAC Name | 1-(3,4-dichlorophenyl)-3-azabicyclo[3.1.0]hexane;hydrochloride | [1][2] |

| Synonyms | DOV-216,303, CL-216303 Hydrochloride | [1][2] |

| CAS Number | 86215-36-3 | [2][3] |

| Molecular Formula | C₁₁H₁₂Cl₃N | [1][3] |

| Molecular Weight | 264.58 g/mol | [3] |

| Predicted pKa | 10.45 ± 0.40 | [4] |

| Boiling Point | 324.4 °C at 760 mmHg | [5] |

| Solubility | Soluble in DMSO |

Pharmacology

1-(3,4-dichlorophenyl)-3-azabicyclo[3.1.0]hexane hydrochloride is a potent triple reuptake inhibitor (TRI), meaning it blocks the reuptake of three key monoamine neurotransmitters: serotonin (5-HT), norepinephrine (NE), and dopamine (DA). This inhibition of the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT) leads to an increase in the extracellular concentrations of these neurotransmitters in the synaptic cleft, thereby enhancing serotonergic, noradrenergic, and dopaminergic neurotransmission. This mechanism of action is the basis for its investigation as an antidepressant.

Table 2: In Vitro Pharmacological Data

| Target | Assay Type | Value | Reference(s) |

| Human Serotonin Transporter (hSERT) | Reuptake Inhibition (IC₅₀) | 14 nM | [3] |

| Human Norepinephrine Transporter (hNET) | Reuptake Inhibition (IC₅₀) | 20 nM | [3] |

| Human Dopamine Transporter (hDAT) | Reuptake Inhibition (IC₅₀) | 78 nM | [3] |

| Human Serotonin Transporter (hSERT) | Binding Affinity (Kᵢ) | 740 nM | [6] |

| Human Norepinephrine Transporter (hNET) | Binding Affinity (Kᵢ) | 1030 nM | [6] |

| Human Dopamine Transporter (hDAT) | Binding Affinity (Kᵢ) | 222 nM | [6] |

Mechanism of Action: Signaling Pathway

The primary mechanism of action of 1-(3,4-dichlorophenyl)-3-azabicyclo[3.1.0]hexane hydrochloride is the blockade of monoamine transporters. The following diagram illustrates this process at the synaptic level.

Caption: Mechanism of action of 1-(3,4-dichlorophenyl)-3-azabicyclo[3.1.0]hexane hydrochloride.

Experimental Protocols

Synthesis of (±)-1-(3,4-dichlorophenyl)-3-azabicyclo[3.1.0]hexane hydrochloride

The synthesis of the racemic mixture of 1-(3,4-dichlorophenyl)-3-azabicyclo[3.1.0]hexane hydrochloride can be achieved through various synthetic routes. A general method is outlined in patents.

Materials:

-

Appropriate starting materials and reagents (specifics can be found in relevant patents)

-

Solvents (e.g., toluene, ethanol)

-

Catalysts (e.g., Palladium on carbon)

-

Hydrochloric acid

Procedure: A detailed, multi-step synthesis is typically required, often involving the formation of a pyrrolidine ring followed by cyclopropanation. The final step involves the formation of the hydrochloride salt by treating the free base with hydrochloric acid. For a detailed, step-by-step procedure, it is recommended to consult relevant patents such as EP2061318B1.[7]

Monoamine Reuptake Inhibition Assay

This assay determines the potency of the compound in inhibiting the reuptake of serotonin, norepinephrine, and dopamine into cells expressing the respective transporters.

Materials:

-

HEK-293 cells stably expressing human SERT, NET, or DAT.

-

Radiolabeled monoamines (e.g., [³H]5-HT, [³H]NE, [³H]DA).

-

1-(3,4-dichlorophenyl)-3-azabicyclo[3.1.0]hexane hydrochloride.

-

Assay buffer.

-

Scintillation counter.

Procedure:

-

Culture the transporter-expressing cells in appropriate media.

-

On the day of the assay, wash the cells with assay buffer.

-

Pre-incubate the cells with varying concentrations of 1-(3,4-dichlorophenyl)-3-azabicyclo[3.1.0]hexane hydrochloride.

-

Initiate the uptake reaction by adding the radiolabeled monoamine.

-

Incubate for a specific time at a controlled temperature.

-

Terminate the reaction by rapidly washing the cells with ice-cold buffer.

-

Lyse the cells and measure the radioactivity using a scintillation counter.

-

Calculate the IC₅₀ value, which is the concentration of the compound that inhibits 50% of the specific monoamine uptake.

In Vivo Microdialysis

This technique is used to measure the extracellular levels of monoamines in the brains of living animals following the administration of the compound.[1][8]

Materials:

-

Laboratory animals (e.g., rats, mice).

-

Stereotaxic apparatus.

-

Microdialysis probes.

-

Perfusion pump.

-

Fraction collector.

-

HPLC with electrochemical detection.

-

1-(3,4-dichlorophenyl)-3-azabicyclo[3.1.0]hexane hydrochloride solution.

Procedure:

-

Surgically implant a guide cannula into the specific brain region of interest (e.g., prefrontal cortex, nucleus accumbens) of the anesthetized animal.

-

After a recovery period, insert a microdialysis probe through the guide cannula.

-

Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant low flow rate.

-

Collect baseline dialysate samples to establish basal monoamine levels.

-

Administer 1-(3,4-dichlorophenyl)-3-azabicyclo[3.1.0]hexane hydrochloride (e.g., via intraperitoneal injection).

-

Continue to collect dialysate samples at regular intervals.

-

Analyze the concentration of monoamines and their metabolites in the dialysate samples using HPLC-ECD.

-

Express the results as a percentage change from the baseline levels.

Forced Swim Test (FST)

The Forced Swim Test is a behavioral assay used to assess the potential antidepressant efficacy of a compound in rodents.

Materials:

-

Laboratory animals (e.g., rats, mice).

-

A cylindrical container filled with water (23-25°C).

-

1-(3,4-dichlorophenyl)-3-azabicyclo[3.1.0]hexane hydrochloride solution.

-

Video recording and analysis software.

Procedure:

-

Administer 1-(3,4-dichlorophenyl)-3-azabicyclo[3.1.0]hexane hydrochloride or vehicle to the animals at a predetermined time before the test.

-

Gently place each animal into the cylinder of water for a set period (typically 5-6 minutes).[4][9][10][11]

-

Record the session for later analysis.

-

Score the duration of immobility, swimming, and climbing behaviors. A decrease in immobility time is indicative of an antidepressant-like effect.

-

After the test, remove the animals, dry them, and return them to their home cages.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for evaluating the antidepressant potential of 1-(3,4-dichlorophenyl)-3-azabicyclo[3.1.0]hexane hydrochloride.

Caption: Preclinical evaluation workflow for 1-(3,4-dichlorophenyl)-3-azabicyclo[3.1.0]hexane HCl.

Conclusion

1-(3,4-dichlorophenyl)-3-azabicyclo[3.1.0]hexane hydrochloride is a well-studied triple reuptake inhibitor with demonstrated activity at the serotonin, norepinephrine, and dopamine transporters. Its pharmacological profile suggests potential as an antidepressant, and it has been evaluated in a range of preclinical models. The data and protocols presented in this guide are intended to serve as a valuable resource for scientists and researchers involved in the discovery and development of novel therapeutics for neuropsychiatric disorders. Further investigation into its clinical efficacy and safety profile is warranted.

References

- 1. The potential and limitations of DOV 216,303 as a triple reuptake inhibitor for the treatment of major depression: a microdialysis study in olfactory bulbectomized rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Focus on Human Monoamine Transporter Selectivity. New Human DAT and NET Models, Experimental Validation, and SERT Affinity Exploration - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. m.youtube.com [m.youtube.com]

- 5. 1-(3,4-dichlorophenyl)-3-azabicyclo[3.1.0]hexane | 66504-40-3 [amp.chemicalbook.com]

- 6. Pharmacological Profile of the “Triple” Monoamine Neurotransmitter Uptake Inhibitor, DOV 102,677 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. EP2061318B1 - Process for the synthesis of (+) and (-) -1-(3,4-dichlorophenyl)-3-azabicyclo[3.1.0]hexane - Google Patents [patents.google.com]

- 8. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 9. google.com [google.com]

- 10. youtube.com [youtube.com]

- 11. m.youtube.com [m.youtube.com]

A Comprehensive Technical Guide to 3-Azabicyclo(3.1.0)hexane, 1-(3,4-dichlorophenyl)-, hydrochloride: A Triple Reuptake Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides an in-depth overview of 3-Azabicyclo(3.1.0)hexane, 1-(3,4-dichlorophenyl)-, hydrochloride, a potent triple reuptake inhibitor (TRI). This compound has been the subject of significant research in the field of neuroscience and psychopharmacology, primarily for its potential as a therapeutic agent for major depressive disorder (MDD). This document consolidates key information on its synonyms, alternative names, mechanism of action, pharmacological data, and relevant experimental protocols to serve as a valuable resource for the scientific community.

Synonyms and Alternative Names

The compound is known by a variety of names and identifiers, which are crucial for comprehensive literature searches and unambiguous identification.

| Type | Name/Identifier |

| Systematic Name | 3-Azabicyclo(3.1.0)hexane, 1-(3,4-dichlorophenyl)-, hydrochloride |

| IUPAC Name | 1-(3,4-dichlorophenyl)-3-azabicyclo[3.1.0]hexane;hydrochloride[1] |

| Generic Name | Amitifadine hydrochloride[2] |

| Developmental Codes | DOV 216,303[1], DOV 21,947 (the (+)-enantiomer)[2], EB-1010[2] |

| CAS Registry Number | 87940-59-6 |

| Other Synonyms | (±)-Amitifadine hydrochloride, CL-216303 Hydrochloride[1] |

Mechanism of Action: A Triple Threat to Monoamine Reuptake

3-Azabicyclo(3.1.0)hexane, 1-(3,4-dichlorophenyl)-, hydrochloride exerts its pharmacological effects by inhibiting the reuptake of three key neurotransmitters in the central nervous system: serotonin (5-HT), norepinephrine (NE), and dopamine (DA). By blocking the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT), it increases the extracellular concentrations of these monoamines in the synaptic cleft, thereby enhancing neurotransmission. This "triple reuptake inhibition" is believed to offer a broader spectrum of antidepressant activity compared to selective serotonin reuptake inhibitors (SSRIs) or serotonin-norepinephrine reuptake inhibitors (SNRIs).

The following diagram illustrates the signaling pathway affected by this compound.

Quantitative Pharmacological Data

The in vitro potency of 3-Azabicyclo(3.1.0)hexane, 1-(3,4-dichlorophenyl)-, hydrochloride at the monoamine transporters has been characterized through radioligand binding and uptake inhibition assays.

| Target | Assay Type | Value | Reference |

| Serotonin Transporter (SERT) | IC50 | 14 nM | [3] |

| Norepinephrine Transporter (NET) | IC50 | 20 nM | [3] |

| Dopamine Transporter (DAT) | IC50 | 78 nM | [3] |

Experimental Protocols

In Vitro Monoamine Transporter Occupancy Assays

A detailed protocol for determining the in vitro potency of the compound at the monoamine transporters is outlined below. This is a generalized protocol based on standard industry practices.

1. Cell Culture and Membrane Preparation:

-

Human Embryonic Kidney (HEK293) cells stably expressing the human serotonin, norepinephrine, or dopamine transporters are cultured to confluency.

-

Cells are harvested, and a crude membrane preparation is obtained by homogenization and centrifugation.

-

The final membrane pellet is resuspended in an appropriate buffer and protein concentration is determined.

2. Radioligand Binding Assay:

-

Materials:

-

Radioligands: [³H]citalopram for SERT, [³H]nisoxetine for NET, and [³H]GBR-12935 for DAT.

-

Non-specific binding is determined using a high concentration of a known inhibitor (e.g., fluoxetine for SERT, desipramine for NET, and bupropion for DAT).

-

Test compound (3-Azabicyclo(3.1.0)hexane, 1-(3,4-dichlorophenyl)-, hydrochloride) at various concentrations.

-

-

Procedure:

-

Incubate cell membranes, radioligand, and either buffer, non-specific defining agent, or test compound in a 96-well plate.

-

Incubation is typically carried out at room temperature for a defined period (e.g., 60-120 minutes) to reach equilibrium.

-

The reaction is terminated by rapid filtration through a glass fiber filter mat to separate bound from free radioligand.

-

The filters are washed with ice-cold buffer to remove non-specifically bound radioligand.

-

Radioactivity retained on the filters is measured by liquid scintillation counting.

-

3. Data Analysis:

-

The specific binding is calculated by subtracting the non-specific binding from the total binding.

-

The percentage of inhibition of specific binding at each concentration of the test compound is calculated.

-

The IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the concentration-response curve.

Preclinical In Vivo Models: Forced Swim Test

The forced swim test is a commonly used behavioral model to assess antidepressant-like activity in rodents.

1. Animals:

-

Male mice or rats of a specified strain (e.g., C57BL/6 mice or Sprague-Dawley rats).

-

Animals are housed under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.

2. Procedure:

-

On the test day, animals are administered the test compound or vehicle at a specified time before the test.

-

A transparent cylindrical container is filled with water (23-25°C) to a depth that prevents the animal from touching the bottom or escaping.

-

Each animal is placed in the water for a 6-minute session.

-

The session is typically video-recorded for later analysis.

-

The primary measure is the duration of immobility during the last 4 minutes of the test. Immobility is defined as the cessation of struggling and remaining floating in the water, making only small movements necessary to keep the head above water.

3. Data Analysis:

-

The duration of immobility is scored by a trained observer who is blind to the treatment conditions.

-

A significant reduction in the duration of immobility in the compound-treated group compared to the vehicle-treated group is indicative of antidepressant-like activity.

Clinical Trials in Major Depressive Disorder

Clinical trials have been conducted to evaluate the efficacy and safety of amitifadine (the active enantiomer) in patients with MDD.

1. Study Design:

-

Randomized, double-blind, placebo-controlled, multi-center studies are the gold standard.

-

Patients meeting the DSM-IV or DSM-5 criteria for MDD are enrolled.

2. Key Assessments:

-

Primary Efficacy Endpoint: The change from baseline in the Montgomery-Åsberg Depression Rating Scale (MADRS) total score. The MADRS is a 10-item clinician-rated scale designed to assess the severity of depressive symptoms.

-

Secondary Efficacy Endpoint: The change from baseline in the 17-item Hamilton Depression Rating Scale (HAMD-17) total score. The HAMD-17 is another widely used clinician-rated scale for depression severity.

-

Safety and Tolerability: Assessed through the monitoring of adverse events, vital signs, electrocardiograms (ECGs), and clinical laboratory tests.

3. Example Dosing Regimen:

-

In one study, patients were randomized to receive amitifadine 25 mg twice daily for two weeks, followed by 50 mg twice daily for four weeks, or a placebo.[4]

4. Clinical Trial Results:

-

In a 6-week study, amitifadine demonstrated a statistically significant improvement in MADRS total scores compared to placebo.[4]

-

The mean baseline MADRS score was approximately 31.4, and the HAMD-17 score was 29.6 in the modified intent-to-treat population.[4]

-

The compound was generally well-tolerated.[4]

Conclusion

3-Azabicyclo(3.1.0)hexane, 1-(3,4-dichlorophenyl)-, hydrochloride is a well-characterized triple reuptake inhibitor with demonstrated in vitro potency and in vivo efficacy in preclinical models of depression. Clinical trials have provided evidence of its antidepressant effects in patients with MDD. This technical guide provides a foundational understanding of this compound for researchers and drug development professionals. Further investigation into its clinical utility and long-term safety profile is warranted.

References

- 1. Euthymics' major depressive disorder candidate fails to show efficacy at low doses in TRIADE study - Clinical Trials Arena [clinicaltrialsarena.com]

- 2. fiercepharma.com [fiercepharma.com]

- 3. Euthymics Bioscience, Inc. Reports Top-Line Results from TRIADE Trial of Amitifadine for Major Depressive Disorder - BioSpace [biospace.com]

- 4. Efficacy and tolerability of the novel triple reuptake inhibitor amitifadine in the treatment of patients with major depressive disorder: a randomized, double-blind, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: CAS Number 86215-36-3 (DOV-216,303)

For Researchers, Scientists, and Drug Development Professionals

Introduction

CAS number 86215-36-3, scientifically known as (±)-1-(3,4-Dichlorophenyl)-3-azabicyclo[3.1.0]hexane hydrochloride, is a novel psychoactive compound that has garnered significant interest in the field of neuropharmacology. Also referred to by its developmental code name, DOV-216,303, this molecule is a pioneering example of a "triple" reuptake inhibitor. Its unique mechanism of action, targeting the transporters of three key monoamine neurotransmitters—serotonin (5-HT), norepinephrine (NE), and dopamine (DA)—positions it as a compound of interest for the development of next-generation antidepressants and other neuropsychiatric therapeutics. This technical guide provides a comprehensive overview of the available research on DOV-216,303, including its pharmacological profile, in vitro and in vivo experimental data, and the underlying signaling pathways.

Chemical and Physical Properties

| Property | Value |

| CAS Number | 86215-36-3 |

| IUPAC Name | (±)-1-(3,4-Dichlorophenyl)-3-azabicyclo[3.1.0]hexane hydrochloride |

| Synonyms | DOV-216,303 |

| Molecular Formula | C₁₁H₁₁Cl₂N · HCl |

| Molecular Weight | 264.58 g/mol |

Pharmacological Profile

DOV-216,303 is characterized as a triple reuptake inhibitor, meaning it simultaneously blocks the serotonin transporter (SERT), the norepinephrine transporter (NET), and the dopamine transporter (DAT). This action leads to an increase in the extracellular concentrations of these neurotransmitters in the synaptic cleft, thereby enhancing serotonergic, noradrenergic, and dopaminergic neurotransmission. This broad-spectrum monoaminergic enhancement is hypothesized to produce a more robust and rapid antidepressant effect compared to selective or dual reuptake inhibitors.

In Vitro Potency

The inhibitory activity of DOV-216,303 on the human recombinant monoamine transporters has been quantified through in vitro neurotransmitter uptake assays. The half-maximal inhibitory concentrations (IC₅₀) from a key study are summarized below.

| Transporter | IC₅₀ (nM) | Reference |

| Serotonin Transporter (hSERT) | 14 | [1][2] |

| Norepinephrine Transporter (hNET) | 20 | [1][2] |

| Dopamine Transporter (hDAT) | 78 | [1][2] |

These data indicate that DOV-216,303 is a potent inhibitor of all three monoamine transporters, with a slightly higher affinity for SERT and NET over DAT.

Experimental Protocols

In Vitro Neurotransmitter Uptake Assay

This protocol outlines the methodology for determining the in vitro potency of DOV-216,303 in inhibiting the reuptake of serotonin, norepinephrine, and dopamine into cells expressing the respective human transporters.

Objective: To determine the IC₅₀ values of DOV-216,303 for hSERT, hNET, and hDAT.

Materials:

-

Human Embryonic Kidney (HEK-293) cells stably expressing hSERT, hNET, or hDAT.

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin (100 U/mL), and streptomycin (100 µg/mL).

-

[³H]Serotonin, [³H]Norepinephrine, or [³H]Dopamine (radioligands).

-

DOV-216,303.

-

Scintillation counter.

-

96-well microplates.

Procedure:

-

Cell Culture: Culture the HEK-293 cells expressing the specific transporter in supplemented DMEM at 37°C in a humidified atmosphere of 5% CO₂.

-

Cell Plating: Seed the cells into 96-well microplates at a suitable density and allow them to adhere overnight.

-

Assay:

-

Wash the cells with Krebs-Ringer-HEPES buffer.

-

Pre-incubate the cells with various concentrations of DOV-216,303 or vehicle for 20 minutes at 37°C.

-

Initiate the uptake reaction by adding the respective radiolabeled neurotransmitter ([³H]5-HT, [³H]NE, or [³H]DA) at a final concentration in the low nanomolar range.

-

Incubate for 10-15 minutes at 37°C.

-

Terminate the uptake by rapidly washing the cells with ice-cold buffer.

-

Lyse the cells with a suitable lysis buffer.

-

-

Quantification: Transfer the cell lysates to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Determine the concentration of DOV-216,303 that inhibits 50% of the specific uptake (IC₅₀) by non-linear regression analysis of the concentration-response curves.

In Vivo Antidepressant-Like Activity

The forced swim test is a widely used behavioral model to screen for potential antidepressant drugs. The test is based on the observation that animals will adopt an immobile posture after an initial period of struggling when placed in an inescapable cylinder of water. Antidepressant treatment is expected to reduce the duration of immobility.

Objective: To evaluate the antidepressant-like effect of DOV-216,303 in mice.

Materials:

-

Male CD-1 or similar strain mice (20-25 g).

-

Glass or Plexiglas cylinders (25 cm high, 10 cm in diameter).

-

Water at 23-25°C.

-

DOV-216,303.

-

Vehicle control (e.g., saline).

-

Video recording and analysis software.

Procedure:

-

Acclimation: Allow mice to acclimate to the testing room for at least 1 hour before the experiment.

-

Drug Administration: Administer DOV-216,303 or vehicle intraperitoneally (i.p.) or orally (p.o.) at various doses 30-60 minutes before the test.

-

Test Session:

-

Fill the cylinders with water to a depth of 15 cm.

-

Gently place each mouse into a cylinder.

-

Record the behavior for a total of 6 minutes.

-

-

Behavioral Scoring:

-

The last 4 minutes of the 6-minute session are typically analyzed.

-

Score the duration of immobility, defined as the time the mouse spends floating motionless or making only small movements necessary to keep its head above water.

-

-

Data Analysis: Compare the duration of immobility between the drug-treated and vehicle-treated groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests). A significant reduction in immobility time is indicative of an antidepressant-like effect.

Tetrabenazine is a vesicular monoamine transporter 2 (VMAT2) inhibitor that depletes monoamines, leading to a state of sedation and ptosis (eyelid drooping) in rodents. The reversal of this ptosis is considered a predictive indicator of antidepressant activity, particularly for compounds that enhance noradrenergic and/or dopaminergic neurotransmission.

Objective: To assess the ability of DOV-216,303 to reverse tetrabenazine-induced ptosis in mice.

Materials:

-

Male CD-1 or similar strain mice (20-25 g).

-

Tetrabenazine.

-

DOV-216,303.

-

Vehicle control.

-

Scoring system for ptosis.

Procedure:

-

Induction of Ptosis: Administer tetrabenazine (e.g., 35 mg/kg, i.p.) to the mice.

-

Drug Administration: Administer DOV-216,303 or vehicle at various doses 30 minutes after the tetrabenazine injection.

-

Ptosis Scoring:

-

Observe the mice at regular intervals (e.g., 30, 60, and 120 minutes) after the administration of the test compound.

-

Score the degree of eyelid closure using a standardized scale (e.g., 0 = eyes fully open, 4 = eyes fully closed).

-

-

Data Analysis: Compare the ptosis scores between the drug-treated and vehicle-treated groups. A significant reduction in the ptosis score indicates a reversal of the tetrabenazine-induced effect and suggests an antidepressant-like potential.

Signaling Pathways and Mechanisms of Action

The therapeutic effects of DOV-216,303 are believed to be mediated by the downstream signaling cascades initiated by the increased availability of serotonin, norepinephrine, and dopamine in the synapse.

Serotonin (5-HT) Signaling Pathway

By blocking SERT, DOV-216,303 increases synaptic 5-HT levels, leading to the activation of various postsynaptic 5-HT receptors. The activation of G-protein coupled 5-HT receptors can trigger several intracellular signaling cascades, including the adenylyl cyclase (AC) and phospholipase C (PLC) pathways. These pathways ultimately lead to the modulation of gene expression and neuronal plasticity, which are thought to be crucial for the therapeutic effects of antidepressants.

Norepinephrine (NE) Signaling Pathway

Inhibition of NET by DOV-216,303 elevates synaptic NE levels, which then act on adrenergic receptors. Similar to the serotonin system, the activation of these G-protein coupled receptors initiates intracellular signaling cascades, including the cAMP pathway, which can influence neuronal function and gene expression, contributing to the antidepressant response.

Dopamine (DA) Signaling Pathway

By blocking DAT, DOV-216,303 increases dopamine levels in brain regions associated with reward and motivation. The activation of dopamine receptors, particularly D1 and D2 subtypes, modulates cAMP levels and other signaling pathways that can influence mood and executive function. The dopaminergic component of DOV-216,303's action may contribute to its potential efficacy in treating symptoms of anhedonia (loss of pleasure) in depression.

Conclusion

DOV-216,303 (CAS 86215-36-3) represents a significant advancement in the field of antidepressant research. Its unique triple reuptake inhibitor profile offers the potential for a more comprehensive and rapid treatment for major depressive disorder and other neuropsychiatric conditions. The preclinical data strongly support its mechanism of action and its antidepressant-like efficacy in established animal models. Further research and clinical investigation are warranted to fully elucidate its therapeutic potential and safety profile in human populations. This technical guide provides a foundational understanding of the current knowledge surrounding this promising compound for researchers and drug development professionals.

References

Foundational Studies of the Triple Reuptake Inhibitor DOV 216,303: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

DOV 216,303, chemically identified as (+/-)-1-(3,4-dichlorophenyl)-3-azabicyclo-[3.1.0]hexane hydrochloride, is a pioneering compound in the class of triple reuptake inhibitors (TRIs).[1] TRIs are designed to simultaneously block the reuptake of three key neurotransmitters implicated in the pathophysiology of major depressive disorder: serotonin (5-HT), norepinephrine (NE), and dopamine (DA).[1][2] This technical guide provides an in-depth overview of the foundational preclinical and early clinical studies of DOV 216,303. It includes a summary of its in vitro activity, key preclinical pharmacology data, and initial human pharmacokinetic and safety profiles. Detailed experimental methodologies are provided to facilitate the understanding and potential replication of these pivotal studies.

Introduction

Major depressive disorder (MDD) is a complex psychiatric condition often associated with dysregulation in monoaminergic neurotransmitter systems.[3][4] While selective serotonin reuptake inhibitors (SSRIs) and serotonin-norepinephrine reuptake inhibitors (SNRIs) have been the mainstay of treatment, a significant portion of patients exhibit an inadequate response.[2] The development of triple reuptake inhibitors like DOV 216,303 was driven by the hypothesis that a broader neurochemical spectrum of action, encompassing dopamine reuptake inhibition, could lead to enhanced antidepressant efficacy and a faster onset of action.[3][4] This document serves as a comprehensive resource on the fundamental pharmacology and early clinical evaluation of DOV 216,303.

In Vitro Pharmacology

Monoamine Transporter Inhibition

DOV 216,303 demonstrates potent inhibition of the human serotonin, norepinephrine, and dopamine transporters. The inhibitory activity was determined using in vitro uptake assays with human embryonic kidney (HEK 293) cells expressing the recombinant human transporters.[1]

Table 1: In Vitro Inhibitory Activity of DOV 216,303 [1]

| Transporter | IC50 (nM) |

| Serotonin (hSERT) | 14 |

| Norepinephrine (hNET) | 20 |

| Dopamine (hDAT) | 78 |

Experimental Protocol: In Vitro Monoamine Reuptake Inhibition Assay

The following protocol outlines the general methodology used to determine the in vitro inhibitory activity of DOV 216,303.

Objective: To measure the 50% inhibitory concentration (IC50) of DOV 216,303 for the reuptake of radiolabeled serotonin, norepinephrine, and dopamine into HEK 293 cells expressing the respective human transporters.

Materials:

-

HEK 293 cells stably expressing human SERT, NET, or DAT.

-

Cell culture medium and reagents.

-

DOV 216,303.

-

Radiolabeled neurotransmitters: [³H]5-HT, [³H]NE, and [³H]DA.[1]

-

Assay buffer.

-

Scintillation fluid and a scintillation counter.

Procedure:

-

Cell Culture: HEK 293 cells expressing the specific human monoamine transporter are cultured to confluence in appropriate cell culture plates.

-

Assay Preparation: On the day of the assay, the cell culture medium is removed, and the cells are washed with assay buffer.

-

Compound Incubation: Cells are pre-incubated with varying concentrations of DOV 216,303 or vehicle for a specified period.

-

Radioligand Addition: A fixed concentration of the respective radiolabeled neurotransmitter ([³H]5-HT, [³H]NE, or [³H]DA) is added to each well.

-

Incubation: The plates are incubated for a defined period to allow for neurotransmitter uptake.

-

Termination of Uptake: The uptake process is terminated by rapidly washing the cells with ice-cold assay buffer to remove extracellular radioligand.

-

Cell Lysis and Scintillation Counting: The cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.

-

Data Analysis: The IC50 values are calculated by performing a non-linear regression analysis of the inhibition curves.

Preclinical Pharmacology

DOV 216,303 has demonstrated antidepressant-like activity in several established animal models of depression.

Mouse Forced Swim Test

The forced swim test is a widely used behavioral assay to screen for potential antidepressant drugs. DOV 216,303 was shown to be active in this test, indicating its antidepressant-like properties.[1]

Reversal of Tetrabenazine-Induced Ptosis

Tetrabenazine is a monoamine-depleting agent that can induce a state of ptosis (eyelid drooping) in rodents, which can be reversed by antidepressant compounds. DOV 216,303 was effective in reversing tetrabenazine-induced ptosis, further supporting its potential as an antidepressant.[1]

Table 2: Summary of Key Preclinical Studies

| Study | Animal Model | Key Finding |

| Monoamine Reuptake Inhibition | In vitro (HEK 293 cells) | Potent inhibitor of 5-HT, NE, and DA transporters.[1] |

| Antidepressant-like Activity | Mouse Forced Swim Test | Active in this model predictive of antidepressant efficacy.[1] |

| Antidepressant-like Activity | Reversal of Tetrabenazine-Induced Ptosis | Reversed the effects of the monoamine depletor.[1] |

Experimental Protocols: Preclinical Behavioral Assays

Objective: To assess the antidepressant-like activity of DOV 216,303 by measuring the duration of immobility in mice subjected to a forced swimming session.

Materials:

-

Male mice.

-

A cylindrical container filled with water.

-

DOV 216,303.

-

A video recording and analysis system.

Procedure:

-

Apparatus: A transparent cylindrical container (e.g., 25 cm high, 10 cm in diameter) is filled with water (23-25°C) to a depth that prevents the mouse from touching the bottom with its tail or paws.

-

Acclimation: Mice are individually placed in the cylinder for a 15-minute pre-swim session 24 hours before the test.

-

Drug Administration: On the test day, mice are administered DOV 216,303 or vehicle at a specified time before the test.

-

Test Session: Each mouse is placed in the cylinder for a 6-minute test session. The session is video-recorded.

-

Behavioral Scoring: The duration of immobility (defined as the cessation of struggling and remaining floating in the water, making only small movements to keep the head above water) during the last 4 minutes of the test is scored by a trained observer blinded to the treatment groups.

-

Data Analysis: The mean immobility time is calculated for each treatment group and compared using appropriate statistical methods.

Objective: To evaluate the ability of DOV 216,303 to reverse the ptosis induced by the monoamine-depleting agent tetrabenazine.

Materials:

-

Male mice.

-

Tetrabenazine.

-

DOV 216,303.

-

A scoring system for ptosis.

Procedure:

-

Drug Administration: Mice are pre-treated with DOV 216,303 or vehicle.

-

Tetrabenazine Injection: After a specified pre-treatment time, mice are injected with tetrabenazine (e.g., 32 mg/kg, i.p.).[5]

-

Ptosis Scoring: At a defined time point after tetrabenazine administration (e.g., 30 minutes), the degree of ptosis is scored for each eye based on a pre-defined scale (e.g., 0 = eyes fully open, 4 = eyes fully closed).[5] The scores for both eyes are summed for a total ptosis score per mouse.

-

Data Analysis: The mean ptosis scores are compared between the different treatment groups.

Clinical Pharmacology

Phase I: Pharmacokinetics and Safety in Healthy Volunteers

The initial clinical evaluation of DOV 216,303 was conducted in healthy volunteers to assess its safety, tolerability, and pharmacokinetic profile.

Table 3: Human Pharmacokinetic Parameters of DOV 216,303 (Single Dose)

| Parameter | Value |

| Time to Maximum Concentration (tmax) | 0.7 - 1.2 hours |

| Elimination Half-life (t1/2) | 3.3 - 4.4 hours |

Both the maximum plasma concentration (Cmax) and the area under the curve (AUC) were found to be dose-proportional between 5-150 mg.[1] The plasma concentrations of DOV 216,303 at doses greater than 10 mg were above the IC50 values required for the inhibition of monoamine reuptake.[1]

Phase II: Safety and Tolerability in Depressed Individuals

A Phase II study was conducted to evaluate the safety and tolerability of DOV 216,303 in individuals with depression. In this two-week study, patients received either 100 mg of DOV 216,303 per day (administered as 50 mg twice daily) or 40 mg of citalopram per day (administered as 20 mg twice daily).[1] Both treatment groups showed a time-dependent reduction in Hamilton Depression Rating Scale (HAM-D) scores from baseline. The side effect profiles of DOV 216,303 and citalopram were comparable.[1]

Visualizations

Signaling Pathway

Caption: Mechanism of action of DOV 216,303 at the synapse.

Experimental Workflow

Caption: Experimental workflow for in vitro and in vivo studies.

Conclusion

DOV 216,303 emerged as a promising early-stage triple reuptake inhibitor with a well-defined in vitro profile and demonstrated antidepressant-like effects in preclinical models. The initial clinical data in humans suggested a favorable pharmacokinetic and safety profile. These foundational studies provided the basis for further investigation into the therapeutic potential of TRIs for the treatment of MDD. This technical guide consolidates the key data and methodologies from these early evaluations to serve as a valuable resource for the scientific community.

References

- 1. researchgate.net [researchgate.net]

- 2. Serotonin–norepinephrine–dopamine reuptake inhibitor - Wikipedia [en.wikipedia.org]

- 3. Triple Reuptake Inhibitors: The Next Generation of Antidepressants - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Triple reuptake inhibitors as potential next-generation antidepressants: a new hope? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Effect of NMDAR antagonists in the tetrabenazine test for antidepressants: comparison with the tail suspension test | Acta Neuropsychiatrica | Cambridge Core [cambridge.org]

Methodological & Application

Application Notes and Protocols for 3-Azabicyclo(3.1.0)hexane, 1-(3,4-dichlorophenyl)-, hydrochloride (DOV 216,303)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Azabicyclo(3.1.0)hexane, 1-(3,4-dichlorophenyl)-, hydrochloride, also known as DOV 216,303, is a novel psychoactive compound investigated for its potential as an antidepressant. It is the prototype of a class of drugs known as "triple" reuptake inhibitors (TRIs).[1][2] TRIs simultaneously block the reuptake of three key neurotransmitters implicated in the pathophysiology of major depressive disorder: serotonin (5-HT), norepinephrine (NE), and dopamine (DA).[1][2] This multimodal mechanism of action is hypothesized to offer a broader spectrum of efficacy and potentially a faster onset of action compared to selective serotonin reuptake inhibitors (SSRIs) or serotonin-norepinephrine reuptake inhibitors (SNRIs).

Mechanism of Action

DOV 216,303 exerts its pharmacological effects by binding to and inhibiting the serotonin transporter (SERT), the norepinephrine transporter (NET), and the dopamine transporter (DAT).[1][2] By blocking these transporters, the compound increases the extracellular concentrations of 5-HT, NE, and DA in the synaptic cleft, thereby enhancing neurotransmission. This enhanced monoaminergic activity is believed to underlie its antidepressant effects.

Caption: Mechanism of action of DOV 216,303 as a triple reuptake inhibitor.

Data Presentation

In Vitro Potency of DOV 216,303

| Transporter | IC50 (nM) | Cell Line | Reference |

| Human Serotonin Transporter (hSERT) | 14 | HEK293 | [1][2] |

| Human Norepinephrine Transporter (hNET) | 20 | HEK293 | [1][2] |